N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- A benzodioxole moiety linked via a methyl group to the piperidine ring.
- A piperidine-1-carboxamide scaffold.
- A 5-fluoropyrimidin-2-yloxy substituent at the 3-position of the piperidine ring.
Its synthesis likely involves multi-step functionalization of the piperidine core, including nucleophilic substitution for the pyrimidinyloxy group and carboxamide formation .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O4/c19-13-8-20-17(21-9-13)27-14-2-1-5-23(10-14)18(24)22-7-12-3-4-15-16(6-12)26-11-25-15/h3-4,6,8-9,14H,1-2,5,7,10-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDLWJGBZKGBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates a benzodioxole moiety with a piperidine structure, which is often associated with various pharmacological effects. The aim of this article is to explore the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of functional groups that are crucial for its biological interactions. The specific arrangement of atoms allows for potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor binding. Studies suggest that compounds with similar structures can influence signaling pathways related to inflammation, cell proliferation, and apoptosis .
Interaction with Biological Targets
Research indicates that this compound may interact with:
- Cyclooxygenase enzymes (COX) : Inhibitors of COX are known to exhibit anti-inflammatory properties. Compounds similar to this one have shown significant inhibition of COX activity, contributing to their analgesic effects .
- Programmed Cell Death Protein 1 (PD-1) : Compounds targeting PD-1 have been studied for their potential in cancer immunotherapy, enhancing the immune response against tumors .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its analogs. Below is a summary table highlighting key findings:
Case Studies
- Anti-inflammatory Effects : In a controlled study, derivatives similar to this compound were tested for their ability to reduce edema in animal models. Results indicated a significant reduction in inflammation markers within one hour of administration, outperforming standard treatments like sodium diclofenac .
- Cancer Immunotherapy : A recent investigation into the compound's effect on PD-1/PD-L1 interactions revealed that it could rescue immune cells from apoptosis at concentrations as low as 100 nM, suggesting its potential utility in enhancing anti-tumor immunity .
Comparison with Similar Compounds
(a) 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-one ()
- Structure : Features a benzodioxole-methyl group on the piperidine ring but lacks the carboxamide and fluoropyrimidinyloxy groups.
- Synthesis : Prepared via alkylation of piperidine derivatives with piperonyl chloride under basic conditions.
(b) 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-one ()
- Structure : Similar benzodioxole-piperidine backbone but with a ketone at the 3-position.
- Synthesis : Oxidized from the corresponding alcohol using DMSO and oxalyl chloride.
- Relevance : Highlights the versatility of piperidine functionalization strategies applicable to the target compound’s synthesis .
Piperidine-1-Carboxamide Derivatives
(a) 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (Compound 35, )
- Structure : Shares the piperidine-1-carboxamide core but substitutes the benzodioxole group with a brominated benzodiazol moiety.
- Biological Relevance : Designed as a selective inhibitor, though the specific target is unspecified.
- Synthesis Yield : 56%, indicating moderate efficiency in carboxamide coupling steps .
(b) N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(benzo[d][1,3]dioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-1, )
- Structure : Incorporates a benzodioxole-methyl-pyrrole-carboxamide scaffold.
- Physicochemical Properties : Melting point 199–200°C; characterized by NMR and HRMS.
- Synthesis Yield : 67%, demonstrating efficient amide bond formation .
Fluoropyrimidine-Containing Analogues
(b) 2-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (Compound 3, )
- Structure : Combines benzodioxole-methylamine with a pyrimidine core.
- Synthesis : Derived from benzo[d][1,3]dioxol-5-ylmethanamine, yielding a 4% final product.
- Comparison : Demonstrates the feasibility of integrating benzodioxole and pyrimidine groups, albeit with lower synthetic efficiency .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
